molecular formula C13H9Cl2NOS2 B4887922 2-(allylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one

2-(allylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B4887922
M. Wt: 330.3 g/mol
InChI Key: YZDXWCIJYNGGKY-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as "ALDC" and is known for its potential applications in various industries, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of ALDC is not well understood. However, it is believed that the compound exerts its antimicrobial and antifungal activity by disrupting the cell membrane of microorganisms. It has also been suggested that ALDC induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
ALDC has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits significant antimicrobial and antifungal activity against a wide range of microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells, leading to cell death. In vivo studies have shown that ALDC has low toxicity and does not produce any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ALDC in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It can be used to study the effects of antimicrobial agents on a wide range of microorganisms. Additionally, ALDC has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using ALDC is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ALDC. One area of research is the development of ALDC-based drugs for the treatment of microbial infections and cancer. Another area of research is the investigation of ALDC as a corrosion inhibitor in the oil and gas industry. Additionally, further studies are needed to understand the mechanism of action of ALDC and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 2-(allylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has potential applications in various fields of scientific research. Its broad-spectrum antimicrobial and antifungal activity, low toxicity, and potential anticancer activity make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

ALDC has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, it has been shown to exhibit significant antimicrobial and antifungal activity. It has also been found to have potential anticancer activity by inducing apoptosis in cancer cells. Additionally, ALDC has been investigated for its potential use as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NOS2/c1-2-6-18-13-16-10(12(17)19-13)7-8-4-3-5-9(14)11(8)15/h2-5,7H,1,6H2/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDXWCIJYNGGKY-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=C(C(=CC=C2)Cl)Cl)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=C(C(=CC=C2)Cl)Cl)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(2,3-dichlorobenzylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(allylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
2-(allylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 3
2-(allylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 4
2-(allylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 5
2-(allylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 6
2-(allylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one

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